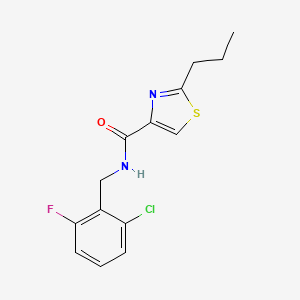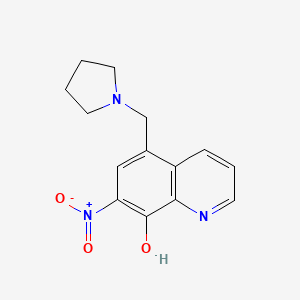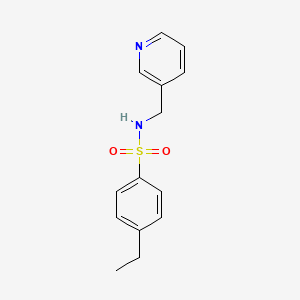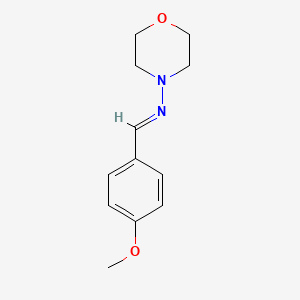![molecular formula C19H13N5O2S B5542157 2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)
2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including cyclization reactions and modifications of the core structure. For instance, novel tricyclic ring systems designed as serine protease inhibitors were synthesized from oxindoles through processes involving cyclization with phosgene and other cyclization reactions, showcasing a method that might be adaptable for synthesizing our compound of interest (Randall J. Gallaschun and R. Schnur, 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction. For example, the crystal structure of a Mannich base similar to our compound of interest reveals significant insights into the conformation and interactions, such as hydrogen bonding and π-π interactions, that could be relevant for understanding the structure of "2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione" (S. Franklin et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of this compound can be inferred from related research. Novel heterocyclic compounds synthesized from triazinoindoles exhibit unique reactivity patterns with π-acceptors, leading to diverse products with potential antimicrobial activity, which indicates the chemical versatility and reactivity of compounds within this family (A. Hassan et al., 1994).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, are crucial for practical applications. The photophysical behavior of synthesized chromophores related to our compound, studied using UV-visible and fluorescence spectroscopy, shows sensitivity to solvent polarity and high thermal stability, indicating similar properties could be expected for "2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione" (Mininath S. Deshmukh & N. Sekar, 2015).
Chemical Properties Analysis
Investigations into the chemical properties, such as reactivity towards different reagents and conditions, are fundamental for understanding the compound's behavior. For example, the synthesis and antimicrobial screening of derivatives linked to the triazinoindole structure provide insights into the antimicrobial properties that could be relevant for our compound, suggesting potential for biological activity and applications (E. Ramadan et al., 2019).
Aplicaciones Científicas De Investigación
Novel Heterocyclic Compounds Synthesis
Research has explored the synthesis of novel heterocyclic compounds utilizing 1,2,4-triazino[5,6-b]indole derivatives. For example, Hassan et al. (1994) demonstrated the reaction of 1,2,4-triazino[5,6-b]indole-3-thione with different π-acceptors to afford various disulfides, tricyanovinylation products, and thiazolotriazinoindoles, showcasing the versatility of such compounds in creating novel heterocyclic structures (Hassan, Mohamed, Ali, & Mourad, 1994).
Cytostatic Activities of Spirocyclic-Oxindole Derivatives
Yong et al. (2007) synthesized novel 3'-spirocyclic-oxindole compounds and assessed their cytostatic activities, finding significant activity on three cancer cell lines. This research highlights the potential therapeutic applications of isoindole derivatives in cancer treatment (Yong, Ung, Pyne, Skelton, & White, 2007).
Structural and Conformation Analysis
Franklin et al. (2011) investigated the crystal structure, conformation, and vibrational analysis of a Mannich base derived from isoindole, offering insights into the molecular structure and interactions important for biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Antimicrobial Screening
The synthesis and antimicrobial screening of novel compounds linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been explored, showing moderate inhibitory activity against certain pathogens, which suggests these compounds could have applications in developing new antimicrobial agents (Ramadan, Rasheed, & Ashry, 2019).
Biocidal Effect and Synthesis of Nanomeric Fused Cyclic Thiosemicarbazones
Research by Makki, Abdel-Rahman, and El-Shahawi (2014) into the synthesis and biocidal effect of new nanomeric fused cyclic thiosemicarbazones demonstrates the potential of these compounds in applications such as molluscicidal agents against pathogens responsible for diseases like Bilharziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications in medicinal chemistry. The introduction of a tert-butyl group into indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems, leading to a series of structurally novel compounds as possible drug candidates, would be of synthetic importance for current medicinal chemistry needs .
Propiedades
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O2S/c1-23-14-9-5-4-8-13(14)15-16(23)20-19(22-21-15)27-10-24-17(25)11-6-2-3-7-12(11)18(24)26/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSZYXSLHLWGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)
![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)
![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)
![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)
![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)
![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

